molecular formula C18H20N2O4S2 B5600353 N-(3-acetylphenyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide

N-(3-acetylphenyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide

Cat. No.: B5600353
M. Wt: 392.5 g/mol
InChI Key: YNMKAURJLGDZDE-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C18H20N2O4S2 and its molecular weight is 392.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.08644947 g/mol and the complexity rating of the compound is 626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

Research has focused on the synthesis of new thiophene, thiazolyl-thiophene, and thienopyridine derivatives, including compounds structurally related to N-(3-acetylphenyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide. These compounds have been evaluated for their anticancer activity, showing good inhibitory activity against various cancer cell lines. This is particularly true for derivatives containing thiazolidinone rings or thiosemicarbazide moieties, which have shown promise in in vitro cytotoxicity assays against cancer cells (Atta & Abdel‐Latif, 2021).

Alzheimer's Disease Drug Candidates

A series of N-substituted derivatives of certain piperidinyl-based compounds have been synthesized and evaluated as potential drug candidates for Alzheimer's disease. These compounds were designed to inhibit enzyme activity relevant to Alzheimer's pathology, demonstrating potential as new therapeutic agents (Rehman et al., 2018).

Enzyme Inhibitory Activity

Thiophene-based heterocyclic compounds have been designed and evaluated for their enzyme inhibitory activities. Certain derivatives have shown significant inhibition against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), indicating potential applications in the development of enzyme inhibitors for therapeutic use (Cetin et al., 2021).

Antimicrobial Activity

Compounds derived from or similar to this compound have been explored for their antimicrobial properties. Specific derivatives adopting 1,3-dipolar cycloaddition methodology have demonstrated potential antibacterial and antifungal activities, showcasing their use in addressing microbial infections (Sowmya et al., 2018).

Central Nervous System (CNS) Depressant Activity

The synthesis of certain thiophene-3carboxamide derivatives, including those with a 4-(4-chlorophenyl) moiety, has been aimed at exploring CNS depressant activities. Such compounds have been evaluated for their potential use in modulating CNS functions, indicating a research interest in their applications for disorders involving CNS activity (Bhattacharjee, Saravanan, & Mohan, 2011).

Properties

IUPAC Name

N-(3-acetylphenyl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S2/c1-13(21)14-6-5-7-15(10-14)19-18(22)17-11-16(12-25-17)26(23,24)20-8-3-2-4-9-20/h5-7,10-12H,2-4,8-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMKAURJLGDZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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